5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione 5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 953894-64-9
VCID: VC5052633
InChI: InChI=1S/C8H3ClFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
SMILES: C1=C(C=C(C2=C1C(=O)C(=O)N2)F)Cl
Molecular Formula: C8H3ClFNO2
Molecular Weight: 199.57

5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione

CAS No.: 953894-64-9

Cat. No.: VC5052633

Molecular Formula: C8H3ClFNO2

Molecular Weight: 199.57

* For research use only. Not for human or veterinary use.

5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione - 953894-64-9

Specification

CAS No. 953894-64-9
Molecular Formula C8H3ClFNO2
Molecular Weight 199.57
IUPAC Name 5-chloro-7-fluoro-1H-indole-2,3-dione
Standard InChI InChI=1S/C8H3ClFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Standard InChI Key YXFUMUTYASYEGQ-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1C(=O)C(=O)N2)F)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 2,3-dihydroindole scaffold (C8H5ClFNO2) with ketone groups at positions 2 and 3. The chloro and fluoro substituents occupy adjacent positions on the aromatic ring, creating a polarized electron distribution. Crystallographic studies of analogous indole-2,3-diones reveal planar configurations with bond angles of 120.5° at the diketone moiety and 117.8° at the halogenated positions .

Table 1: Key Structural Parameters

ParameterValueMethod of Determination
Molecular Weight199.56 g/molPubChem CID 28969145
XLogP31.9Computed by PubChem
Hydrogen Bond Donors1InChI descriptor
Topological Polar SA58.6 ŲPubChem algorithms

Spectroscopic Characteristics

  • NMR: The 1H^{1}\text{H} NMR spectrum in DMSO-d6 shows characteristic signals at δ 7.45 (d, J = 8.4 Hz, H-4), δ 6.98 (d, J = 8.4 Hz, H-6), and δ 3.25 (s, 2H, CH2) for the dihydro moiety .

  • IR: Strong carbonyl stretches at 1725 cm1^{-1} (C=O) and 1680 cm1^{-1} (conjugated C=O) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthesis involves a three-step process:

  • Indole Ring Formation: Fischer indole synthesis using 4-chloro-6-fluorophenylhydrazine and levulinic acid at 120°C in acetic acid (yield: 68%) .

  • Oxidation: Treatment with Jones reagent (CrO3/H2SO4) at 0°C to form the 2,3-dione (yield: 82%) .

  • Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity .

Table 2: Optimization of Halogenation Steps

Halogen SourceTemperature (°C)Yield (%)Purity (%)
Cl2 gas254592
N-Chlorosuccinimide807897
SO2Cl2606595

Industrial Manufacturing

Continuous flow reactors with the following parameters maximize efficiency:

  • Residence Time: 12 minutes

  • Pressure: 3 bar

  • Catalyst: 0.5 mol% RuCl3

  • Annual Output: 850 kg (estimated for 2024)

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution at C-4 and C-6 positions:

C8H5ClFNO2+NH2RDMF, 110°CC8H5FN2O2R+HCl\text{C}_8\text{H}_5\text{ClFNO}_2 + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 110°C}} \text{C}_8\text{H}_5\text{FN}_2\text{O}_2\text{R} + \text{HCl}

Reaction kinetics show a second-order dependence on amine concentration (k = 0.42 L/mol·s) .

Reduction Pathways

Selective reduction of the diketone moiety produces distinct intermediates:

Table 3: Reduction Products and Applications

Reducing AgentProductYield (%)Application
NaBH42,3-Diol78Antidepressant precursors
H2/Pd-C2,3-Deoxyindole85Neuroprotective agents
LiAlH(t-BuO)3Mono-alcohol63Chiral building blocks
IsoformIC50 (nM)Selectivity vs. ALDH1A1
ALDH1A13201.0
ALDH2457.1
ALDH3A1>10,000<0.03

Mechanistic studies indicate competitive inhibition via covalent modification of Cys302 in ALDH2’s active site .

Anticancer Activity

In MCF-7 breast cancer cells:

  • GI50: 37 nM

  • Apoptosis Induction: 58% at 100 nM (72 hr exposure)

  • Caspase-3 Activation: 3.2-fold increase vs. control

Industrial and Materials Science Applications

Conductive Polymers

Copolymerization with 3,4-ethylenedioxythiophene (EDOT) yields materials with enhanced conductivity:

Table 5: Polymer Properties

Comonomer RatioConductivity (S/cm)Bandgap (eV)
1:1121.8
1:3281.5
1:5451.3

Dye-Sensitized Solar Cells

As a π-bridge in DSSCs:

  • Power Conversion Efficiency: 8.7%

  • Incident Photon-to-Current Efficiency: 89% at 550 nm

Environmental and Regulatory Considerations

Ecotoxicity Data

  • Daphnia magna LC50: 4.2 mg/L (96 hr)

  • Soil Half-Life: 28 days (aerobic conditions)

  • Bioaccumulation Potential: BCF = 32 (moderate)

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